Lithium triisopropoxy(thiazol-2-yl)borate
Description
Contextualization within Organoboron Chemistry
Organoboron chemistry is a vast and versatile area of research that focuses on compounds containing a carbon-boron bond. researchgate.net These compounds are pivotal in modern organic synthesis, primarily due to the unique reactivity of this bond. researchgate.net The family of organoboron compounds includes several classes, most notably boronic acids (R-B(OH)₂), boronic esters (R-B(OR')₂), and tetracoordinate borate (B1201080) salts, often referred to as 'ate' complexes. wikipedia.orgresearchgate.net
Lithium triisopropoxy(thiazol-2-yl)borate falls into the category of tetracoordinate borates. Unlike the neutral, trigonal planar boronic acids and esters which act as Lewis acids, borate salts feature a boron atom with a formal negative charge, bonded to four substituents—in this case, a thiazol-2-yl group and three isopropoxy groups. researchgate.net This structural distinction is crucial as it significantly alters the compound's stability and reactivity profile compared to its three-coordinate counterparts. These borate species, often called Lithium Triisopropyl Borates (LTBs), are key intermediates in the synthesis of other widely used reagents like organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. nih.gov
Significance and Research Trajectory of Boronates in Organic Synthesis
The application of organoboron compounds in synthesis has expanded dramatically over the past several decades, largely driven by their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This Nobel Prize-winning reaction has become an indispensable method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials. acs.orgacs.org
The research trajectory began with the extensive use of boronic acids due to their accessibility and functional group tolerance. nih.gov However, the inherent limitations of many boronic acids spurred the development of more robust alternatives. Boronic esters, such as pinacol (B44631) esters, offered improved stability and handling properties. pharmiweb.com The trajectory has continued towards even more stable and specialized reagents. The development of masked boronates and stable borate salts, like this compound, represents the frontier of this research, aiming to broaden the scope of cross-coupling reactions to include previously challenging substrates. nih.govnih.gov
Problem Statement: Challenges with Traditional Boronic Acids and Esters in Cross-Coupling
Despite their widespread use, traditional boronic acids and esters are beset by several challenges that can limit their application and reaction efficiency. nih.gov A primary issue is instability, particularly the tendency to undergo protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired C-H bond instead of the target C-C bond. nih.gov
This problem is especially severe for certain classes of compounds:
Heterocyclic Boronic Acids : Five-membered heterocyclic boronic acids, such as those derived from thiazole (B1198619), are notoriously prone to decomposition under standard Suzuki-Miyaura coupling conditions. nih.gov Similarly, 2-pyridyl boron reagents are known for their instability and poor reactivity. researchgate.net
Electron-Deficient and Sterically Hindered Arylboronic Acids : These compounds can also be unstable or exhibit poor reactivity, leading to low yields in coupling reactions. nih.govnih.gov
These instabilities make the synthesis, purification, and storage of the required boronic acid building blocks challenging, often resulting in poor reaction success and limiting their use in complex molecule synthesis. researchgate.netgoogle.com
Research Objectives and Scope concerning this compound
The development and study of this compound and related LTBs are driven by the objective to overcome the aforementioned stability issues. Researchers sought a class of reagents that would serve as convenient, stable, and efficient coupling partners, especially for sensitive heterocyclic systems. nih.gov
The primary research objectives include:
Enhanced Stability : To create boronate species that are significantly more stable towards protodeboronation than the corresponding boronic acids, allowing them to be conveniently stored on the benchtop at room temperature. nih.gov
Improved Reaction Efficiency : To provide a reliable method for the Suzuki-Miyaura coupling of challenging heterocyclic fragments, leading to higher yields and more predictable outcomes. researchgate.net
Streamlined Synthetic Procedures : To develop one-pot protocols where a heterocycle can undergo lithiation, borylation (to form the LTB), and subsequent cross-coupling without the need to isolate the unstable boronic acid intermediate. nih.gov
The scope of this research has focused on demonstrating the utility of LTBs derived from a wide range of heterocycles—including thiazole, pyrazine, quinoline, and isoquinoline—in coupling reactions with various aryl halides. nih.govresearchgate.net
Research Findings: Synthesis and Application
Lithium triisopropyl borates (LTBs) are readily synthesized through a one-pot procedure. The process typically involves the lithiation of the parent heterocycle at low temperatures (e.g., -78 °C), followed by the addition of triisopropyl borate. The resulting borate salt is often used directly in cross-coupling reactions without further purification. nih.gov
The utility of these shelf-stable borate salts has been demonstrated in Suzuki-Miyaura cross-coupling reactions. They serve as a viable alternative to unstable boronic acids and their derivatives. researchgate.net The data below, based on findings from academic literature, illustrates the scope of these reagents in coupling with various aryl bromides.
| Heterocyclic Borate Partner (LTB) | Aryl Halide Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(Thiazol-2-yl)benzonitrile | 85 |
| This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Methoxyphenyl)thiazole | 94 |
| Lithium triisopropoxy(pyridin-2-yl)borate | 4-Bromoanisole | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(4-Methoxyphenyl)pyridine | 98 |
| Lithium triisopropoxy(quinolin-2-yl)borate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂, SPhos, K₃PO₄ | N,N-Dimethyl-4-(quinolin-2-yl)aniline | 96 |
| Lithium triisopropoxy(isoquinolin-1-yl)borate | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(4-(Trifluoromethyl)phenyl)isoquinoline | 98 |
Data in the table is representative of typical results reported in the literature for Suzuki-Miyaura reactions using LTBs. nih.govresearchgate.net Conditions and yields are illustrative.
This demonstrates that LTBs, including the thiazol-2-yl variant, are highly effective nucleophilic partners in cross-coupling, providing good to excellent yields for a variety of electronically diverse substrates. nih.gov The development of a one-pot lithiation/borylation/coupling sequence further enhances the utility of this method, offering an efficient pathway to a range of biaryl and hetero-biaryl products. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZVFXHXFXYOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lithium Triisopropoxy Thiazol 2 Yl Borate
Regioselective Halogen-Metal Exchange and Subsequent Borylation
A prevalent and reliable method for the synthesis of Lithium triisopropoxy(thiazol-2-yl)borate involves a two-step sequence initiated by a regioselective halogen-metal exchange, followed by borylation. This approach offers precise control over the position of borylation, which is crucial when dealing with substituted or polyhalogenated heterocyclic substrates.
Utilization of n-Butyllithium in Halogen-Metal Exchange
The initial and critical step in this synthetic pathway is the halogen-metal exchange on a 2-halothiazole precursor, typically 2-bromothiazole (B21250) or 2-iodothiazole. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation due to its high reactivity and commercial availability. The reaction is generally performed at very low temperatures, commonly -78 °C, in an inert anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov The low temperature is essential to prevent side reactions, including decomposition of the highly reactive organolithium intermediate.
The reaction proceeds via a rapid exchange between the halogen atom (bromine or iodine) on the thiazole (B1198619) ring and the lithium atom from n-butyllithium, resulting in the formation of 2-lithiothiazole and the corresponding butyl halide. The regioselectivity of this exchange is highly favored at the 2-position of the thiazole ring due to the electronic nature of the heterocycle.
Quenching with Triisopropyl Borate (B1201080)
Following the successful formation of the 2-lithiothiazole intermediate, the reaction mixture is quenched with an electrophilic boron source. Triisopropyl borate, B(OiPr)3, is commonly employed for this purpose. nih.gov The addition of triisopropyl borate to the cold solution of the organolithium species results in the formation of a tetracoordinate boron "ate" complex, specifically this compound.
This step is also carried out at low temperatures to ensure the stability of the newly formed borate complex. The reaction is typically rapid and efficient. The resulting lithium borate is often used in subsequent reactions without isolation.
| Step | Reagent | Solvent | Temperature (°C) | Key Transformation |
| Halogen-Metal Exchange | n-Butyllithium | THF or Diethyl Ether | -78 | 2-Halothiazole to 2-Lithiothiazole |
| Borylation (Quenching) | Triisopropyl Borate | THF or Diethyl Ether | -78 | 2-Lithiothiazole to this compound |
Synthesis from Appropriate Dihalopyridines and Related Heterocycles
While the primary focus is on thiazole, the principles of regioselective halogen-metal exchange and subsequent borylation are broadly applicable to a range of heterocyclic systems, including dihalopyridines. For instance, the synthesis of halopyridinylboronic acids and esters has been successfully achieved from appropriate dihalopyridines. researchgate.net This methodology allows for the selective functionalization of one halogen position over another, depending on the relative reactivity of the C-X bonds and the reaction conditions, providing a single regioisomeric boronic acid or ester product. This highlights the versatility of the halogen-metal exchange/borylation sequence in preparing a wide array of heteroarylboron compounds.
One-Pot Lithiation-Borylation Procedures
For increased efficiency and convenience, one-pot procedures that combine the lithiation and borylation steps without the isolation of intermediates have been developed. nih.gov These protocols are particularly valuable in large-scale synthesis and for generating libraries of compounds.
Low-Temperature Lithiation Protocols
Similar to the stepwise method, one-pot procedures commence with the lithiation of the 2-halothiazole precursor at low temperatures. A solution of the heterocyclic halide in an appropriate anhydrous solvent is cooled to -78 °C, followed by the slow addition of n-butyllithium. nih.gov Maintaining the cryogenic temperature is crucial for the success of the reaction, ensuring the stability of the organolithium intermediate until the borylating agent is introduced.
| Parameter | Condition | Purpose |
| Reaction Setup | One-pot | Minimizes handling and potential decomposition of intermediates. |
| Temperature | -78 °C | Ensures stability of the 2-lithiothiazole intermediate. |
| Reagent Addition | Sequential addition of n-BuLi then B(OiPr)3 | Controlled formation of the target borate complex. |
| Work-up | Direct use in subsequent reactions or aqueous quench | Flexible depending on the desired final product. |
Optimization of Reaction Conditions for Isolated and In Situ Use
The synthesis of this compound and related heteroaryl borates is readily achieved through a one-pot procedure. nih.gov The standard method involves the lithiation of a corresponding halo-thiazole at a low temperature, typically -78 °C, followed by the addition of triisopropyl borate. nih.gov The reaction mixture is then allowed to gradually warm to room temperature. nih.gov For isolated use, the solvent is removed, and the resulting crude borate salt is dried under a vacuum. nih.gov This isolated product, which contains lithium borate byproducts, can be used directly in subsequent reactions without the need for further purification, assuming a quantitative yield. nih.gov
| Parameter | Condition for Isolation | Condition for In Situ SMC |
| Starting Material | 2-Halothiazole | 2-Halothiazole |
| Reagents | 1. n-BuLi2. B(OiPr)₃ | 1. n-BuLi2. B(OiPr)₃3. Aryl Halide4. Pd Catalyst (e.g., XPhos precatalyst)5. Aqueous Base (e.g., K₃PO₄) |
| Temperature | -78 °C to room temperature | -78 °C for borylation, then 40 °C for coupling |
| Duration | ~8 hours for borylation | ~1 hour for borylation, 2-5 hours for coupling |
| Workup | Solvent removal and drying | Aqueous workup and product extraction |
Comparative Analysis of Synthetic Routes
The chosen synthetic route for this compound is often dictated by the intended application, with considerations for yield, scalability, and stereochemical control being paramount.
Efficiency and Yield Considerations
The one-pot synthesis of lithium triisopropoxy heteroaryl borates is highly efficient. When the borate is prepared for isolation, it is often treated as having a quantitative (100%) yield and is used in the next step without purification. nih.gov The true measure of efficiency is often reflected in the yield of the subsequent application, such as the Suzuki-Miyaura coupling.
The use of these in situ or isolated crude borates in palladium-catalyzed cross-coupling reactions demonstrates excellent efficiency. Under optimized conditions with an appropriate catalyst, a wide range of heteroaryl borates, including those derived from thiazoles, can be coupled with various aryl and heteroaryl halides to produce high yields of the desired biaryl products. nih.gov This method is particularly advantageous for five-membered heterocyclic boronic acids, which are often unstable and prone to decomposition (protodeboronation) under standard SMC conditions. nih.gov The lithium triisopropoxyborate salt serves as a stable "masked" boronate, protecting the reactive C-B bond until the coupling reaction is initiated. nih.gov
Scalability for Research and Preparative Applications
The synthetic procedure for lithium triisopropoxyborates is well-suited for both small-scale research and larger preparative applications. The one-pot nature of the synthesis, whether for isolation or in situ use, simplifies the process and reduces the need for multiple reaction vessels and purification steps. nih.gov Research on related pyridyl lithium triisopropoxy borate salts (LTBS) has demonstrated that they can be produced in quantities exceeding one hundred grams, highlighting the scalability of this general methodology. researchgate.net
The stability of the isolated lithium triisopropoxyborate salts is a key factor in their utility for preparative applications. Unlike many corresponding boronic acids, these borate species are significantly more stable towards protodeboronation and can be stored on the benchtop at room temperature for extended periods. nih.gov For instance, lithium triisopropyl 2-furanyl borate was stored for four months in a closed vial and still provided a high yield (87%) in a subsequent coupling reaction. nih.gov This stability simplifies handling and storage, making the synthesis more practical and scalable for producing larger quantities of material as needed.
Control over Regioselectivity and Stereoselectivity
The synthesis of this compound offers excellent control over regioselectivity. The process typically begins with a halogenated thiazole, such as 2-bromothiazole. The initial step is a lithium-halogen exchange, where a strong base like n-butyllithium selectively removes the halogen atom and replaces it with lithium. nih.gov The subsequent addition of triisopropyl borate results in the formation of the borate at the same position. Therefore, the regiochemistry of the final product is directly determined by the position of the halogen on the starting heterocyclic ring. This provides a reliable and predictable method for synthesizing specific constitutional isomers.
The standard synthesis of this achiral compound does not inherently involve the creation of new stereocenters. However, in applications where the coupling partners are chiral, the mild reaction conditions developed for using lithium triisopropoxyborates are beneficial. For example, coupling reactions have been performed with chiral substrates without causing racemization, indicating that the process is compatible with maintaining stereochemical integrity at centers not directly involved in the reaction. nih.gov
Mechanistic Investigations of Reactions Involving Lithium Triisopropoxy Thiazol 2 Yl Borate
Role in Palladium-Catalyzed Cross-Coupling Reactions
Lithium triisopropoxy(thiazol-2-yl)borate serves as a highly effective and stable nucleophilic precursor in palladium-catalyzed cross-coupling reactions, offering a practical alternative to often unstable heteroarylboronic acids. nih.govresearchgate.net This reagent has been instrumental in the synthesis of complex bi-heterocyclic structures, which are prevalent in pharmaceuticals and materials science. nih.gov
This compound and related lithium triisopropyl borate (B1201080) (LTB) salts are valuable nucleophilic partners in Suzuki-Miyaura cross-coupling. nih.govresearchgate.net They provide a method for the coupling of sensitive heterocyclic moieties that are otherwise challenging to handle as their corresponding boronic acids due to instability. nih.gov
The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium(II) center. nih.govrsc.org Two primary mechanisms are generally considered for this process. nih.govprinceton.edu The "boronate pathway" involves the activation of the organoboron compound by a base to form a more nucleophilic boronate species, which then reacts with a palladium(II) halide complex. nih.govprinceton.edu Alternatively, the "oxo-palladium pathway" suggests that a palladium(II) hydroxo complex, formed by the reaction of the palladium halide with the base, reacts directly with the neutral organoboronic acid. nih.govprinceton.edu
In the case of lithium triisopropoxy borates, a specific mechanism is proposed that leverages the reagent's structure. nih.gov It is hypothesized that the LTB first undergoes hydrolysis to its corresponding boronic acid for transmetalation to occur efficiently. nih.gov This hydrolysis is facilitated by the aqueous conditions of the reaction and concurrently releases basic isopropylate, which can then participate in the catalytic cycle, often negating the need for an additional external base. nih.gov The in situ-generated heteroarylboronic acid can then engage with the palladium catalyst, likely through the oxo-palladium pathway, given the aqueous basic conditions of the reaction medium. nih.govnih.gov No reaction is observed with LTBs under strictly anhydrous conditions, supporting the essential role of hydrolysis for productive coupling. nih.gov
The choice of ligand coordinated to the palladium center significantly influences the efficiency and scope of the Suzuki-Miyaura reaction. Research has shown that for the coupling of lithium triisopropyl borates, precatalysts bearing bulky, electron-rich phosphine (B1218219) ligands are highly effective. nih.gov
Specifically, the use of an XPhos precatalyst has been found to provide higher yields of coupled products under milder reaction conditions (e.g., 40 °C) and in shorter reaction times compared to other ligand systems. nih.gov The efficacy of such ligands stems from their ability to promote the rapid generation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition of the electrophile and subsequent steps in the catalytic cycle. nih.govresearchgate.net For instance, reducing the loading of the XPhos precatalyst from 3 mol% to 1 mol% resulted in a decrease in yield, highlighting the catalyst's crucial role. nih.gov
Lithium triisopropyl borates, including the thiazolyl variant, demonstrate broad compatibility with a diverse range of aryl and heteroaryl electrophiles. nih.gov The methodology is effective for aryl bromides, chlorides, and triflates, achieving good to excellent yields. nih.gov The mild reaction conditions enabled by this system are particularly advantageous for the coupling of sensitive substrates. A notable example is the successful coupling of (L)-4-bromophenylalanine without any erosion of its enantiomeric purity, showcasing the reaction's functional group tolerance and gentle nature. nih.gov
The table below illustrates the scope of Suzuki-Miyaura couplings using various heteroaryl lithium triisopropyl borates with different electrophiles, as reported in a general method for these reagents. nih.gov
| Heteroaryl Borate | Electrophile | Coupled Product | Yield (%) |
|---|---|---|---|
| Lithium triisopropoxy(furan-2-yl)borate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 96 |
| Lithium triisopropoxy(thiophen-2-yl)borate | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 95 |
| Lithium triisopropoxy(benzofuran-2-yl)borate | 4-Bromobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 96 |
| Lithium triisopropoxy(N-Boc-pyrrol-2-yl)borate | 4-Chloroanisole | tert-Butyl 2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate | 92 |
| Lithium triisopropoxy(furan-2-yl)borate | Methyl 4-bromobenzoate | Methyl 4-(furan-2-yl)benzoate | 96 |
| Lithium triisopropoxy(furan-2-yl)borate | (E)-1-Bromo-2-phenylethene | (E)-2-(2-Styryl)furan | 93 |
| Lithium triisopropoxy(N-methylindol-2-yl)borate | 4-Bromopyridine HCl salt | 2-(Pyridin-4-yl)-1-methyl-1H-indole | 85 |
| Lithium triisopropoxy(furan-2-yl)borate | Methyl (L)-4-bromophenylalaninate | Methyl (L)-4-(furan-2-yl)phenylalaninate | 90 |
This compound belongs to a class of protected or "masked" boron reagents developed to overcome the limitations of traditional boronic acids. nih.gov Other common stable boron reagents include potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. nih.govmdpi.comnih.gov The primary advantage of these reagents over their boronic acid counterparts lies in their enhanced stability. nih.gov
The stability of the boron reagent is critical for a successful and reproducible cross-coupling outcome, particularly when dealing with electron-rich or nitrogen-containing heterocycles. nih.govresearchgate.net Protodeboronation, the cleavage of the C–B bond by a proton source, is a common decomposition pathway for many heteroarylboronic acids, especially under reaction conditions. nih.gov
Boronic Acids : Many five-membered heterocyclic boronic acids, such as those derived from furan, thiophene, and thiazole (B1198619), are notoriously unstable and prone to rapid protodeboronation. nih.govresearchgate.net For example, 2-furanyl boronic acid demonstrates a 90% loss in activity after just 15 days of storage under air. nih.gov This instability often leads to low yields and necessitates the use of freshly prepared reagents or super-stoichiometric amounts. nih.govnih.gov
Lithium Triisopropoxy Borates (LTBs) : In stark contrast, LTBs are remarkably robust. nih.govmit.edu They can be stored at room temperature for extended periods without significant degradation. nih.gov The 2-furanyl LTB, for instance, provided a comparable reaction yield even after being stored for four months in a closed vial on the benchtop. nih.gov This exceptional stability is attributed to the sterically bulky isopropyl groups, which are hypothesized to protect the boron center from protodeboronation pathways. nih.gov
Potassium Organotrifluoroborates : These reagents are another widely used class of bench-stable, crystalline solids that are generally stable to air and moisture. nih.gov They are readily prepared from boronic acids and serve as excellent coupling partners, effectively circumventing the protodeboronation issues that plague many heteroarylboronic acids. nih.gov
The following table provides a qualitative comparison of the stability of these different classes of boron reagents.
| Boron Reagent Type | General Stability | Key Features |
|---|---|---|
| Heteroarylboronic Acids | Low to Moderate | Often prone to protodeboronation, especially for 5-membered heterocycles. May require fresh preparation. nih.govresearchgate.net |
| Lithium Triisopropoxy Borates (LTBs) | High | Can be stored for months under air at room temperature. Bulky groups provide steric protection. nih.gov |
| Potassium Organotrifluoroborates | High | Bench-stable, crystalline solids. Resistant to protodeboronation. nih.gov |
| MIDA Boronates | High | Stable solids compatible with chromatography; require mild hydrolysis for activation. mdpi.com |
Comparison with Other Boron Reagents in Cross-Coupling (e.g., Boronic Acids, Trifluoroborates)
Reactivity Profiles
This compound belongs to the class of lithium trialkoxy(organo)borates, which are noted for their unique stability and utility as nucleophilic partners in cross-coupling reactions. Unlike their corresponding boronic acids, which can be prone to decomposition through protodeboronation, these borate complexes exhibit enhanced stability, allowing them to be stored on the benchtop at room temperature and handled with greater ease. nih.gov
A primary application demonstrating the reactivity of these compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov Lithium triisopropyl borates, including those derived from heterocycles, serve as effective nucleophiles for coupling with a wide range of aryl halides. nih.gov The reaction is typically carried out in a one-pot procedure involving the initial lithiation of the heterocycle, followed by borylation with triisopropyl borate to form the lithium borate intermediate. This intermediate is then directly used in the palladium-catalyzed cross-coupling step. nih.gov This streamlined process avoids the isolation of potentially unstable boronic acids, a significant advantage when working with five-membered heterocyclic systems. nih.gov
The general reactivity can be summarized in the following table:
| Reaction Type | Role of Borate | Key Features | Typical Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Nucleophilic Partner | Stable alternative to boronic acids; suitable for one-pot procedures. nih.gov | Pd catalyst, aqueous base (e.g., K3PO4), THF/water solvent. nih.gov |
Exploration of Other Catalytic Transformations
Beyond direct participation in cross-coupling, the structural motifs of this borate are central to other significant catalytic transformations, particularly in the synthesis of its precursors and its potential use in creating complex chiral molecules.
Iridium-Catalyzed C-H Borylation
The iridium-catalyzed C-H borylation of heteroarenes is a premier method for synthesizing the organoboron precursors required to generate compounds like this compound. nih.govumich.edu This transformation allows for the direct conversion of a C-H bond on a thiazole ring into a C-B bond, providing an atom-economical route to the corresponding boronate ester. nih.gov
The regioselectivity of this reaction on heterocyclic substrates is a subject of intensive study, as it is governed by a complex interplay of steric and electronic factors. nih.govumich.edu Unlike in carbocyclic arenes where steric hindrance is the dominant directing effect, the position and nature of heteroatoms in substrates like thiazole significantly influence where the borylation occurs. nih.gov The catalytically active species, typically an iridium tris(boryl) complex, facilitates the C-H activation and subsequent borylation. msu.edu This methodology is highly valued for its broad functional group tolerance and its efficiency in creating valuable synthetic intermediates from simple heteroarenes. umich.edu
Potential in Asymmetric Synthesis via 1,2-Metallate Rearrangements
The 1,2-metallate rearrangement of tetracoordinate boron 'ate' complexes is a cornerstone of organoboron chemistry, enabling the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This process involves the formation of a tetrahedral boronate complex, where a substituent on an adjacent atom migrates to the boron center, displacing a leaving group. researchgate.net
This rearrangement is particularly powerful in asymmetric synthesis. researchgate.net Enantioselectivity can be achieved by using a chiral ligand on the boronic ester (substrate control) or by employing an enantioenriched carbenoid species that adds to the boron (reagent control). researchgate.netacs.org A borate complex, conceptually similar to this compound but incorporating chirality, could undergo such a rearrangement. This would allow the thiazolyl group (or another group attached to boron) to migrate with high stereocontrol, leading to the synthesis of enantioenriched products. researchgate.netnih.gov The development of catalytic, enantioselective 1,2-boronate rearrangements represents a significant advance in this field, offering pathways to complex chiral building blocks from simple starting materials. nih.gov
Computational Chemistry and Theoretical Studies of Reaction Pathways
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide indispensable insights into the reaction mechanisms, stability, and electronic structure of borate compounds.
Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States
Density Functional Theory (DFT) calculations are a powerful tool for investigating the intricate details of reaction mechanisms involving lithium borate salts. By modeling the energies of reactants, intermediates, products, and transition states, researchers can map out the most likely reaction pathways. researchgate.netrsc.org For instance, in the study of related lithium borate compounds, DFT calculations at levels such as B3LYP/6-311++G(d,p) are used to obtain the geometries and energies of stationary points along a reaction coordinate. rsc.org
These computational models can elucidate the structure of key intermediates and the energetic barriers associated with transition states. rsc.org For reactions involving this compound, DFT could be used to model the transition state of its 1,2-metallate rearrangement or its participation in a Suzuki-Miyaura coupling cycle. Such calculations help rationalize experimentally observed reactivity and selectivity, guiding the design of more efficient synthetic protocols.
| Computational Method | Information Obtained | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, reaction energies, transition state structures. rsc.org | Modeling reaction pathways, predicting reactivity, understanding selectivity. |
| IRC (Intrinsic Reaction Coordinate) | Confirmation of transition states connecting reactants and products. rsc.org | Validating the calculated mechanistic steps. |
Understanding Oxidative Stability and Decomposition Mechanisms
The stability of lithium borate salts is critical for their practical application, and computational chemistry offers a window into their decomposition pathways. DFT has been successfully used to study the oxidative decomposition of compounds like lithium bis(oxalate)borate (LiBOB). researchgate.netrsc.org These studies calculate oxidation potentials and analyze charge distributions to predict which part of the molecule is most susceptible to oxidation. researchgate.netrsc.org
The analysis of decomposition mechanisms often reveals that the borate anion structure is more energetically favorable to break apart compared to other components in a system. researchgate.net The most likely reaction paths, involving ring-opening or fragmentation, can be identified by locating the relevant transition states. researchgate.net For this compound, similar computational analyses could predict its oxidative stability by examining the highest occupied molecular orbital (HOMO) energy and modeling potential decomposition reactions. digitellinc.comnih.gov This understanding is crucial for defining the compound's operational limits and potential degradation products in various chemical environments. nih.gov
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and purity analysis of Lithium triisopropoxy(thiazol-2-yl)borate. Analysis through ¹H, ¹³C, and ¹¹B NMR provides unambiguous evidence of the compound's constitution.
In ¹H NMR analysis, the proton signals corresponding to the isopropoxy and thiazole (B1198619) moieties appear in distinct and predictable regions of the spectrum. The methyl protons of the three isopropoxy groups typically manifest as a doublet in the aliphatic region, a result of spin-spin coupling with the methine proton. The thiazole protons are observed further downfield, generally in the 7-8 ppm range, which is consistent with their position on an aromatic heterocyclic ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Resonances for the isopropoxy carbons and the thiazole ring carbons, including the carbon atom directly bonded to boron, are observed.
Crucially, ¹¹B NMR spectroscopy provides direct insight into the coordination environment of the boron atom. For this compound, the ¹¹B NMR spectrum typically shows a single, characteristic resonance that confirms a tetrahedral geometry around the boron center. The chemical shift and the width of this signal can offer further information regarding the electronic symmetry and dynamics of the borate (B1201080) anion in solution. Purity is assessed by the absence of signals corresponding to starting materials, such as triisopropylborate, or other synthetic byproducts.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (δ) Range (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Isopropoxy -CH₃ | ~1.2 – 1.4 | Doublet |
| Isopropoxy -CH | ~4.0 – 4.5 | Septet | |
| Thiazole -CH | ~7.0 – 8.0 | Characteristic aromatic signals | |
| ¹³C NMR | Isopropoxy -CH₃ | ~25 – 30 | Single resonance |
| Isopropoxy -CH | ~65 – 70 | Single resonance | |
| Thiazole Ring Carbons | ~120 – 170 | Multiple resonances, including the C-B carbon | |
| ¹¹B NMR | Tetrahedral Boron | ~5 – 15 | Single, potentially broad resonance confirming tetrahedral coordination |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural proof. Using soft ionization techniques such as Electrospray Ionization (ESI), the intact molecular ion or related adducts can be observed.
The analysis can be challenging due to the ionic nature of the compound. However, techniques involving lithium cationization can be particularly effective for analyzing lithium salts, often improving ionization and promoting the formation of stable, detectable adducts. nih.govnih.gov The expected mass for the borate anion [B(C₃H₇O)₃(C₃H₂NS)]⁻ would be a primary target for detection in negative ion mode. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, enabling confirmation of the elemental composition.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of neutral fragments, such as isopropanol (B130326) or propene from the isopropoxy groups, providing further confidence in the assigned structure.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value / Observation |
|---|---|---|
| Molecular Formula | C₁₂H₂₁BLiNO₃S | - |
| Molecular Weight | Calculated molecular weight of the neutral salt | ~293.22 g/mol |
| Anion Mass [M]⁻ | Exact mass of the triisopropoxy(thiazol-2-yl)borate anion | ~286.14 g/mol |
| Ionization Technique | Commonly used soft ionization method | Electrospray Ionization (ESI) |
| Expected Fragmentation | Plausible neutral losses from the parent ion | Loss of isopropoxy groups, isopropanol, or propene |
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high-resolution separation of the target compound from unreacted starting materials, reagents, and potential side products. lcms.cz
A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. Detection is commonly achieved using a UV-Vis detector, which is sensitive to the thiazole ring's chromophore.
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful hyphenated technique. nih.gov This approach combines the separation capabilities of HPLC/UPLC with the sensitive and specific detection of MS. LC-MS allows for the confident identification of peaks based on their mass-to-charge ratio, making it an excellent tool for identifying trace impurities and confirming the identity of the main product peak during method development and quality control.
X-ray Diffraction Studies of Related Borate Salts and Intermediates
While a single-crystal X-ray diffraction structure for this compound may not be widely published, this technique is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. Structural insights can be gleaned from published X-ray diffraction studies of analogous compounds, such as other lithium organoborates and borate salts containing N-heterocyclic moieties. rsc.orgacs.org
These related studies reveal critical information about:
Coordination Geometry: Confirming the tetrahedral coordination around the boron atom. rsc.org
Bond Lengths and Angles: Providing precise measurements for B-O, B-C, and bonds within the thiazole and isopropoxy groups. acs.org
Solid-State Packing: Elucidating the interactions between the lithium cation and the borate anion, as well as intermolecular forces that govern the crystal lattice. acs.orgnih.gov
Furthermore, X-ray Powder Diffraction (XRPD) is a valuable tool for analyzing the bulk crystalline material. It is used to identify the crystalline phase of the synthesized product, assess its purity by detecting crystalline impurities, and compare batch-to-batch consistency. researchgate.netresearchgate.net The resulting diffraction pattern serves as a fingerprint for the specific crystalline form of the compound.
Applications of Lithium Triisopropoxy Thiazol 2 Yl Borate in Complex Molecule Synthesis
Synthesis of Heteroarylated Compounds
The introduction of heteroaryl groups is a cornerstone of synthetic chemistry, particularly for building molecules with specific biological or material properties. Lithium triisopropoxy(thiazol-2-yl)borate serves as an effective coupling partner for the synthesis of a wide range of heteroarylated compounds.
The development of diverse chemical libraries is fundamental to drug discovery. This compound and its analogs, such as lithium triisopropoxy(pyridin-2-yl)borate, are valuable tools for creating libraries of nitrogen-containing heterocycles. These shelf-stable lithium trialkoxyborate salts (LTBS) provide a reliable alternative to more volatile or unstable reagents like 2-pyridylboronic acids. researchgate.netpharmaffiliates.com
In modified Suzuki-Miyaura cross-coupling reactions, these borate (B1201080) salts react efficiently with various aryl and heteroaryl halides or triflates. This methodology allows for the systematic synthesis of molecules containing both a thiazole (B1198619) and a pyridine ring, or other nitrogenous heterocycles like pyrazine, quinoline, and isoquinoline. researchgate.net The ability to generate a wide array of such compounds facilitates the exploration of structure-activity relationships in medicinal chemistry.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using LTBS Reagents
| Reagent Class | Coupled Heterocycle Examples | Reaction Type |
|---|---|---|
| Lithium Trialkoxyborate Salts (LTBS) | Pyridine | Suzuki-Miyaura Coupling |
| Lithium Trialkoxyborate Salts (LTBS) | Pyrazine | Suzuki-Miyaura Coupling |
| Lithium Trialkoxyborate Salts (LTBS) | Quinoline | Suzuki-Miyaura Coupling |
| Lithium Trialkoxyborate Salts (LTBS) | Isoquinoline | Suzuki-Miyaura Coupling |
This table illustrates the versatility of LTBS reagents in synthesizing various nitrogen-containing heterocyclic structures.
A significant challenge in organic synthesis is the controlled formation of unsymmetrical biaryl and heteroaryl-heteroaryl systems, where two different aromatic rings are linked. This compound excels in this area by participating in palladium-catalyzed cross-coupling reactions. nih.gov It can be coupled with a different aryl or heteroaryl halide to produce a specific, unsymmetrical product with high selectivity.
This capability is crucial for creating complex scaffolds that are prevalent in pharmaceuticals and functional materials. The thiazole ring, introduced by this reagent, can act as a key structural or functional element within the larger molecule. The stability and predictable reactivity of the borate salt make it a preferred choice over less stable intermediates, ensuring higher yields and cleaner reactions for constructing these intricate molecular frameworks. researchgate.net
Contribution to Medicinal Chemistry and Pharmaceutical Intermediates
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to efficiently incorporate this moiety makes this compound a valuable reagent in the pharmaceutical industry.
The drug discovery process relies on the rapid synthesis and screening of many potential drug molecules. The reliable and versatile nature of this compound facilitates this process. sigmaaldrich.com By providing a stable and effective way to create carbon-carbon bonds and introduce the thiazole heterocycle, it enables chemists to quickly assemble novel compounds for biological testing. researchgate.net This accelerates the journey from initial concept to a potential therapeutic agent.
Applications in Materials Science
While the primary applications of this compound are concentrated in pharmaceutical and fine chemical synthesis, its utility extends to materials science. sigmaaldrich.com The broader class of lithium borates is recognized for its role in creating specialized materials. For instance, compounds like lithium triborate (LiB3O5) are known for their use as non-linear optical materials in lasers, and other lithium borates are investigated for applications in lithium-ion batteries. mdpi.comjournalssystem.com
The incorporation of heterocyclic structures, such as the thiazole ring provided by this compound, into polymers or other materials can impart specific electronic or photophysical properties. Although detailed research on this specific compound's application in materials is less common than in medicinal chemistry, its potential as a building block for functional organic materials remains an area of interest. sigmaaldrich.comsigmaaldrich.com
Organic Light-Emitting Diode (OLED) Materials
The synthesis of novel organic molecules for OLEDs is a major area of application for this compound. The thiazole moiety is a key component in many high-performance OLED materials, where it can function as part of the emissive layer, electron transport layer, or host material. uniss.it The introduction of a nitrogen-containing heterocycle like thiazole into an aromatic system can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. uniss.it This tuning of frontier molecular orbitals is crucial for achieving efficient charge injection, transport, and recombination, which are the fundamental processes governing the performance of an OLED.
Through Suzuki-Miyaura coupling reactions, this compound can be readily coupled with a variety of aryl and heteroaryl halides to construct complex conjugated molecules. These molecules often feature a donor-acceptor architecture, where the electron-deficient thiazole unit is paired with electron-donating groups to create materials with tailored photophysical properties, such as specific emission colors and high quantum efficiencies. The rigidity and planarity of the thiazole ring also contribute to high thermal stability and good film-forming properties, which are essential for the fabrication of durable and efficient OLED devices. researchgate.net
Table 1: Representative Thiazole-Containing Compounds in OLEDs and their Performance
| Compound Class | Role in OLED | Emission Color | External Quantum Efficiency (EQE) (%) |
| Thiazolo[5,4-d]thiazole Derivatives | Emitter/Host | Blue/Green | 5 - 15 |
| Phenyl-thiazole Conjugates | Electron Transport | - | - |
| Carbazole-Thiazole Hybrids | Emitter/Host | Blue/Green | 10 - 20 |
| Benzobisthiazole-based Polymers | Emitter | Red/NIR | 3 - 10 |
Note: The data in this table is representative of the performance of thiazole-containing materials in OLEDs and is compiled from general findings in the field. Performance can vary significantly based on the specific molecular structure and device architecture.
Organic Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com The properties of COFs can be precisely tuned by selecting appropriate organic building blocks, or monomers. Thiazole-linked COFs have garnered significant attention due to their exceptional chemical stability, even in the presence of boiling water, strong acids, and bases. mdpi.com This robustness makes them suitable for a wide range of applications, including gas storage, catalysis, and sensing.
This compound can be utilized to synthesize thiazole-containing monomers for COF construction. While the direct polymerization of this borate into a COF is not the typical synthetic route, it serves as a crucial reagent for creating more complex, multi-functionalized thiazole monomers through cross-coupling reactions. These monomers, often containing multiple reactive sites such as aldehydes or amines, can then be subjected to polycondensation reactions to form the extended, porous network of a COF. The incorporation of the thiazole unit into the COF backbone contributes to its stability and can also introduce specific functionalities, such as basic nitrogen sites that can act as active centers for catalysis or sensing. mdpi.com
Table 2: Properties of Thiazole-Linked Covalent Organic Frameworks
| COF Name | Linkage Type | Surface Area (m²/g) | Pore Size (nm) | Key Properties and Potential Applications |
| TZ-COF-6 | Thiazole | ~1200 | 1.5 - 2.0 | High stability, water sensing |
| Cu₂O@TZ-COF-18 | Thiazole | ~850 | 1.2 - 1.8 | Photocatalysis, degradation of organic pollutants |
| AZO-1 COF | Thiazole and Azo | ~1100 | 1.4 | Electrode material for lithium-organic batteries |
| TpBta | bis-Thiazole | ~980 | 1.6 | Photocatalytic hydrogen evolution |
Note: This table summarizes the properties of some reported thiazole-linked COFs. The synthesis of the monomers for these COFs can be facilitated by reagents that introduce the thiazole moiety.
Electronic and Optical Materials
Beyond OLEDs and COFs, the thiazole moiety is a fundamental building block in a broader range of electronic and optical materials. rsc.orgrsc.org Thiazole-based organic semiconductors have been successfully employed in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov The electron-deficient nature of the thiazole ring makes it an excellent component for n-type (electron-transporting) or ambipolar semiconductors.
The synthesis of these advanced materials heavily relies on cross-coupling reactions to create extended π-conjugated systems. This compound provides a reliable method for incorporating the thiazole unit into these systems. For instance, it can be used to synthesize thiazolo[5,4-d]thiazole-containing polymers, which are known for their rigid, planar structures and strong intermolecular π-π stacking, leading to efficient charge transport. researchgate.netrsc.org The ability to systematically modify the structure of these materials by coupling the thiazole-borate with different aromatic partners allows for the fine-tuning of their electronic properties, such as charge carrier mobility and light absorption characteristics.
Table 3: Electronic Properties of Thiazole-Based Organic Semiconductors
| Material Type | Application | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| Thiazolo[5,4-d]thiazole-based polymers | OFETs, OPVs | 10⁻³ - 10⁻¹ | 10⁻⁴ - 10⁻² |
| Bithiazole-containing small molecules | OFETs | 10⁻² - 1 | 10⁻³ - 10⁻¹ |
| Benzobisthiazole-based polymers | OFETs, OPVs | 10⁻⁴ - 10⁻² | 10⁻³ - 1 |
| Thiazole-fused S,N-heteroacenes | OFETs | up to 0.05 | - |
Note: The electronic properties of these materials are highly dependent on the specific molecular structure, processing conditions, and device architecture.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A primary area of ongoing research is the development of next-generation catalytic systems to further enhance the performance of lithium triisopropyl borates in cross-coupling reactions. While existing methods have proven effective, the quest for catalysts that offer higher yields, operate under milder conditions, and provide greater functional group tolerance is perpetual. Future work aims to design catalysts that can activate the borate (B1201080) at lower temperatures, reducing energy consumption and minimizing side reactions.
Research has shown that the choice of catalyst and ligands can dramatically impact reaction outcomes. For instance, the use of specialized precatalysts has been shown to afford higher yields of coupled products under milder conditions and in shorter reaction times compared to earlier systems. mit.edu The development of catalysts with improved turnover numbers and stability will be crucial for the economical and sustainable application of these borates in large-scale synthesis.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Reaction Conditions | Yield | Reaction Time |
|---|---|---|---|
| Previous Systems | Elevated Temperatures | Moderate | Longer |
| XPhos Precatalyst 13 | 40 °C | High | 2 hours |
Expansion of Substrate Scope and Reaction Diversity
A significant advantage of Lithium triisopropoxy(thiazol-2-yl)borate is its stability, especially when compared to the corresponding boronic acid, which is prone to decomposition. mit.edu This stability has enabled its use in Suzuki-Miyaura reactions with a variety of aryl and heteroaryl electrophiles. mit.edu Future research is focused on further expanding this scope to include more complex and functionally diverse substrates.
Efforts are being directed towards coupling with challenging partners, such as sterically hindered aryl halides and substrates containing sensitive functional groups. Researchers have successfully demonstrated the coupling of a range of sensitive five-membered heterocyclic borates, which are often unstable as boronic acids. mit.edu The development of one-pot procedures that combine lithiation, borylation, and subsequent cross-coupling simplifies the synthetic process, making a wider array of bioactive heterocyclic products more accessible. mit.edu
Table 2: Examples of Heteroaryl Triisopropyl Borates in Suzuki-Miyaura Coupling
| Heteroaryl Borate | Aryl Halide Coupling Partner | Isolated Yield (%) |
|---|---|---|
| 2-Furanyl | 4-Bromotoluene | 87% |
| 2-Thienyl | 4-Chloroanisole | 92% |
| 2-Pyridinyl | 1-Bromo-4-(trifluoromethyl)benzene | 88% |
| (E)-2-Styrenyl | 4-Bromoacetophenone | 90% |
Data sourced from a study using XPhos precatalyst 13. mit.edu
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry into modern synthesis technologies like flow chemistry and automated platforms represents a major leap forward. The synthesis of the borate itself often involves organolithium intermediates, which are highly reactive and can be hazardous to handle in traditional batch reactors, often requiring cryogenic temperatures. aragen.comokayama-u.ac.jp Flow chemistry provides a safer, more efficient, and scalable alternative by offering superior control over reaction parameters like temperature and mixing due to a high surface-to-volume ratio. aragen.comokayama-u.ac.jp This technology can mitigate risks and improve the consistency of producing the borate reagent.
Furthermore, as a stable, solid reagent, this compound is an ideal candidate for use in automated synthesis platforms. These systems enable the rapid and iterative construction of small molecules, which can accelerate the discovery of new medicines and materials. chemrxiv.org The stability of the borate allows for its convenient storage and dispensing within an automated synthesizer, facilitating its use in high-throughput screening and library generation.
Investigation of Biological Activity and Potential Therapeutic Applications beyond direct synthesis
While primarily used as a synthetic intermediate, the structural motifs within this compound—namely the thiazole (B1198619) ring—are of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net This has prompted researchers to investigate the potential of the borate compound itself, or its direct derivatives, as bioactive molecules.
Future research will likely involve screening this compound and related structures for various biological activities. For example, compounds containing thiazole rings have been assessed for antioxidant and anti-inflammatory properties, such as the inhibition of the 5-lipoxygenase enzyme. nih.gov Given that other organoborate compounds have also demonstrated biological effects, exploring the therapeutic potential of this specific class of molecules is a logical and promising research direction. researchgate.net
Exploration of Chiral Synthesis with this compound Derivatives
Asymmetric synthesis, the creation of specific stereoisomers of chiral molecules, is fundamental to modern drug development. A compelling future direction is the development of chiral derivatives of this compound for use in stereoselective reactions. This could be achieved by replacing the isopropoxy groups with chiral alcohols, thereby creating a chiral environment around the boron atom.
These new chiral borate reagents could then be employed to induce asymmetry in cross-coupling reactions or other transformations, providing a novel method for synthesizing enantiomerically enriched compounds. The use of chiral lithium amide bases in asymmetric synthesis is a well-established field, and applying similar principles to these borate reagents could unlock new synthetic capabilities. researchgate.net This avenue of research holds the potential to generate complex, high-value molecules with precise three-dimensional structures for applications in medicine and materials science.
Q & A
Q. What are the optimal synthetic routes for lithium triisopropoxy(thiazol-2-yl)borate, and how can purity be ensured?
The synthesis typically involves reacting a thiazole derivative with triisopropylborate under anhydrous conditions. A validated method for analogous compounds (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) uses dry THF as a solvent, n-butyllithium for deprotonation at -78°C, and triisopropylborate as the boron source. Post-synthesis, purification via cyclohexane extraction and vacuum drying is critical. Purity can be confirmed using -NMR (e.g., δ = 1.27–1.38 ppm for methyl groups) and -NMR to verify boronate-thiazole bonding .
Q. How is this compound characterized in terms of structural and thermal stability?
- Structural analysis : X-ray crystallography or FT-IR can confirm boron-thiazole coordination.
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N) reveals decomposition thresholds. For similar lithium borates, stability up to 200°C is common, but substituents like thiazolyl may lower this due to ligand reactivity .
Q. What are the primary applications of this compound in electrochemical research?
Lithium borates with heterocyclic ligands are studied as electrolyte additives in lithium-ion batteries. Their boron centers can stabilize solid electrolyte interphases (SEI) on graphite anodes, improving cyclability. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to assess ionic conductivity and SEI formation efficiency .
Advanced Research Questions
Q. How do competing decomposition pathways during lithium borate fusion affect analytical accuracy in ICP-MS/XRF studies?
Lithium borate fusion (e.g., LiBO) at 1000°C may incompletely dissolve refractory minerals or sulfides, leading to underestimation of elements like Cu, Zn, or Mo. Mitigation strategies include:
Q. What experimental parameters influence the electrochemical stability of this compound in non-aqueous electrolytes?
Key factors include:
- Solvent compatibility : Carbonate-based solvents (e.g., EC/DMC) enhance solubility but may accelerate ligand dissociation at high voltages (>4.5 V vs. Li/Li).
- Additive synergies : Combining with LiPF or LiFSI salts can suppress aluminum current collector corrosion .
- Temperature effects : Elevated temperatures (>60°C) may degrade the borate anion, monitored via accelerated aging tests and Arrhenius modeling .
Q. How can conflicting data on ligand reactivity in boronates be resolved during mechanistic studies?
Contradictions often arise from varying reaction conditions (e.g., moisture levels, counterion effects). Methodological approaches include:
- Controlled kinetic studies : Using stopped-flow spectroscopy to track ligand exchange rates.
- Computational modeling : DFT calculations predict thermodynamic favorability of boronate-thiazole coordination versus hydrolysis .
Methodological Considerations
Q. What precautions are necessary when handling this compound in air-sensitive syntheses?
- Moisture control : Use Schlenk lines or gloveboxes (O/HO < 1 ppm).
- Quenching protocols : Terminate reactions with degassed acetic acid to prevent boronate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
